![molecular formula C9H9F4N B3199023 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine CAS No. 1016742-86-1](/img/structure/B3199023.png)
3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine
Overview
Description
3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine is a chemical compound with the molecular formula C9H9F4N and a molecular weight of 207.17 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine is 1S/C9H9F4N/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4,8H,5,14H2 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine is a liquid at room temperature . It has a molecular weight of 207.17 .Scientific Research Applications
Proteomics Research
“3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and functions.
Pharmaceutical Applications
The trifluoromethyl group in the molecule can improve drug potency . For instance, a molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition . This suggests potential applications in the development of new pharmaceuticals.
Agrochemical Applications
Trifluoromethyl compounds, such as “3,3,3-Trifluoro-1-propanol”, are important organic intermediates used in the agrochemical field . While “3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine” is not directly mentioned, it’s reasonable to infer that it might have similar applications given its structural similarity to “3,3,3-Trifluoro-1-propanol”.
Dyestuff Field
Similar to its use in agrochemicals, trifluoromethyl compounds are also used in the dyestuff field . The presence of fluorine atoms can enhance the color strength, fastness properties, and thermal stability of dyes.
Biochemical Research
This compound is classified under additional biochemicals , suggesting its use in various biochemical research areas. These could include enzymology, molecular biology, and other related fields.
Chemical Synthesis
Given its specific structure and properties, “3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine” could be used as a building block in the synthesis of more complex chemical compounds .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with peripheral sensory trigeminal nerves .
Mode of Action
It’s possible that it may act as a receptor antagonist, inhibiting the action of certain neurotransmitters .
Action Environment
It’s known that the compound is stable at room temperature .
properties
IUPAC Name |
3,3,3-trifluoro-1-(4-fluorophenyl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4,8H,5,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHCCNONCRFSGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(F)(F)F)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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